N'-benzyl-N-[2-(2,4-dichlorophenyl)ethyl]ethane-1,2-diamine
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Overview
Description
N’-benzyl-N-[2-(2,4-dichlorophenyl)ethyl]ethane-1,2-diamine is a synthetic organic compound characterized by the presence of a benzyl group, a dichlorophenyl group, and an ethane-1,2-diamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-benzyl-N-[2-(2,4-dichlorophenyl)ethyl]ethane-1,2-diamine typically involves the reaction of N-(2-aminoethyl)ethane-1,2-diamine with benzaldehyde, followed by reduction of the resulting Schiff base using a reducing agent such as potassium borohydride . The reaction is carried out in a methanol solution at room temperature for a few hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N’-benzyl-N-[2-(2,4-dichlorophenyl)ethyl]ethane-1,2-diamine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can further modify the compound, potentially leading to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The specific conditions depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield different oxidized derivatives, while reduction may produce various amine compounds.
Scientific Research Applications
N’-benzyl-N-[2-(2,4-dichlorophenyl)ethyl]ethane-1,2-diamine has several scientific research applications:
Chemistry: The compound is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: It has been studied for its interactions with DNA and its potential as a therapeutic agent.
Industry: Its applications in industrial processes are less documented but may include its use as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N’-benzyl-N-[2-(2,4-dichlorophenyl)ethyl]ethane-1,2-diamine involves its interaction with molecular targets such as DNA. The compound binds to DNA through electrostatic interactions, which can influence the structure and function of the DNA . This binding can potentially lead to various biological effects, including changes in gene expression and cellular function.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other ethane-1,2-diamine derivatives and benzyl-substituted amines. Examples include:
- N-benzyl-N’-[2-(benzylamino)ethyl]ethane-1,2-diamine
- N-[2-(3,4-dichlorophenyl)ethyl]-N’-[2-(2-fluorophenyl)ethyl]ethane-1,2-diamine
Uniqueness
N’-benzyl-N-[2-(2,4-dichlorophenyl)ethyl]ethane-1,2-diamine is unique due to the presence of the dichlorophenyl group, which imparts specific chemical and biological properties
Properties
CAS No. |
627523-35-7 |
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Molecular Formula |
C17H20Cl2N2 |
Molecular Weight |
323.3 g/mol |
IUPAC Name |
N'-benzyl-N-[2-(2,4-dichlorophenyl)ethyl]ethane-1,2-diamine |
InChI |
InChI=1S/C17H20Cl2N2/c18-16-7-6-15(17(19)12-16)8-9-20-10-11-21-13-14-4-2-1-3-5-14/h1-7,12,20-21H,8-11,13H2 |
InChI Key |
FIFOUQSIQBXRHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNCCNCCC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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